7-Chloro-2,3-dihydro-1-benzofuran-2-one
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Overview
Description
7-Chloro-2,3-dihydro-1-benzofuran-2-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a carbonyl group at the 2nd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chlorophenol with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the target compound . Another approach involves the use of 2-chlorobenzoyl chloride and ethylene glycol under acidic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: 7-Chloro-2,3-dihydro-1-benzofuran-2-ol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2,3-dihydro-1-benzofuran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2,3-dihydro-1-benzofuran-3-ol: Similar structure but with a hydroxyl group at the 3rd position.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains an amino group and a carboxylic acid group.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with additional substituents.
Uniqueness
7-Chloro-2,3-dihydro-1-benzofuran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonyl group allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5ClO2 |
---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
7-chloro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2 |
InChI Key |
WPHYFHFEWWLGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)OC1=O |
Origin of Product |
United States |
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